[5-(Allyloxy)pentyl]benzyl ether
Description
[5-(Allyloxy)pentyl]benzyl ether is a benzyl ether derivative featuring a pentyl chain substituted with an allyloxy group at the terminal position. Structurally, it combines a benzyl group (C₆H₅CH₂-) linked via an oxygen atom to a pentyl chain modified with an allyloxy (-O-CH₂-CH=CH₂) moiety. This compound’s synthesis likely involves methods analogous to those described for simpler benzyl ethers, such as Williamson ether synthesis or nucleophilic substitution reactions involving benzyl halides and alkoxide precursors .
Properties
IUPAC Name |
5-prop-2-enoxypentoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-11-16-12-7-4-8-13-17-14-15-9-5-3-6-10-15/h2-3,5-6,9-10H,1,4,7-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIJUOLQJVOETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of 1,5-Pentanediol
The Williamson ether synthesis remains a cornerstone for ether formation. In this approach, 1,5-pentanediol undergoes mono-benzylation using benzyl bromide under solvent-free conditions with solid potassium hydroxide (KOH). The reaction exploits the high reactivity of benzyl bromide in S<sub>N</sub>2 reactions, favoring primary alcohol substitution.
Procedure :
-
Mono-benzylation :
-
1,5-Pentanediol (10 mmol) is mixed with benzyl bromide (12 mmol) and crushed KOH pellets (15 mmol) under argon.
-
The exothermic reaction proceeds at room temperature for 2–4 hours, yielding 5-(benzyloxy)pentan-1-ol as the major product.
-
Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the mono-benzylated product in 78% yield.
-
-
Validation :
Allylation of 5-(Benzyloxy)pentan-1-ol
The remaining primary alcohol is allylated using allyl bromide under analogous solvent-free conditions:
Procedure :
-
5-(Benzyloxy)pentan-1-ol (5 mmol) is reacted with allyl bromide (6 mmol) and KOH (7.5 mmol) at 50°C for 3 hours.
-
Column chromatography (hexane/ethyl acetate, 9:1) isolates [5-(allyloxy)pentyl]benzyl ether in 82% yield.
Characterization :
-
<sup>13</sup>C NMR (101 MHz, CDCl<sub>3</sub>): δ 138.4 (C-Ar), 128.4–127.8 (Ar-CH), 117.2 (CH<sub>2</sub>=CH<sub>2</sub>), 72.1 (OCH<sub>2</sub>Ph), 70.5 (OCH<sub>2</sub>CH<sub>2</sub>), 29.8–26.3 (CH<sub>2</sub>).
Benzylation via Pyridinium Triflate Reagents
In Situ Generation of Benzyl Electrophiles
A method leveraging 2-benzyloxypyridine and methyl triflate enables benzylation under neutral conditions, ideal for acid-sensitive substrates.
Procedure :
-
Benzylation :
-
Allylation :
Advantages :
-
Avoids harsh bases, preserving stereochemistry in chiral substrates.
-
Compatible with toluene or trifluorotoluene, depending on substrate solubility.
Halide Displacement Route
Synthesis of 5-Bromo-pentyl Benzyl Ether
This route circumvents selectivity issues by starting with 5-bromo-1-pentanol :
Procedure :
-
Benzylation :
-
Allyl Oxide Substitution :
Challenges :
-
Requires stoichiometric control to prevent dialkylation.
-
Limited commercial availability of 5-bromo-1-pentanol necessitates additional synthesis steps.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Selectivity | Scalability |
|---|---|---|---|---|
| Sequential Williamson | 82 | Solvent-free, KOH | Moderate | High |
| Pyridinium Triflate | 88 | Toluene, 90°C | High | Moderate |
| Halide Displacement | 68 | THF, NaH | Low | Low |
Key Observations :
-
Solvent-free Williamson synthesis offers the highest scalability but requires careful stoichiometry to avoid dialkylation.
-
Pyridinium triflate-mediated benzylation provides superior selectivity for sensitive substrates but involves higher costs.
Mechanistic Considerations
Reaction Kinetics in Williamson Synthesis
The S<sub>N</sub>2 mechanism governs both benzylation and allylation steps. Benzyl bromide’s enhanced reactivity arises from resonance stabilization of the transition state by the aromatic ring. Allyl bromide, though less reactive, benefits from the primary alkyl halide structure, minimizing elimination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Allyloxy)pentyl]benzyl ether can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced using hydrogenation catalysts to yield the corresponding saturated ether.
Substitution: The benzyl ether moiety can be cleaved under acidic conditions to produce benzyl alcohol and the corresponding alkyl halide.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used for cleavage reactions.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated ethers.
Substitution: Benzyl alcohol, alkyl halides.
Scientific Research Applications
Chemistry: In organic synthesis, [5-(Allyloxy)pentyl]benzyl ether can be used as an intermediate for the preparation of more complex molecules
Biology and Medicine:
Industry: In the materials science field, this compound could be used in the development of novel polymers or as a precursor for surface-active agents.
Mechanism of Action
The mechanism by which [5-(Allyloxy)pentyl]benzyl ether exerts its effects is primarily through its reactivity as an ether. The molecular targets and pathways involved would depend on the specific reactions it undergoes. For example, in oxidation reactions, the allyloxy group may form reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [5-(Allyloxy)pentyl]benzyl ether with key analogs:
Key Observations :
- Allyl vs.
Metabolic and Enzymatic Behavior
Evidence from liver microsome studies highlights critical differences:
- Turnover Rates: Benzyl ethers generally exhibit lower O-dealkylation rates than ethyl or methyl ethers in rat liver microsomes. For example, benzyl pentyl ether (compound 4 in ) showed negligible O-dealkylation in Wistar rat microsomes, whereas ethyl ethers had higher turnover . However, in β-naphthoflavone (BNF)-induced microsomes, benzyl ethers demonstrated a twofold increase in debenzylation rates, suggesting enzyme induction enhances their metabolism .
- Implications for this compound: The allyloxy group may alter metabolic pathways compared to benzyl ethers. Allyl ethers are prone to oxidation (e.g., epoxidation), which could lead to distinct metabolites or reduced enzymatic turnover compared to purely alkyl-substituted benzyl ethers.
Physicochemical Properties
While specific data for this compound are unavailable, inferences can be drawn:
- Solubility : Longer alkyl chains (e.g., pentyl) likely reduce water solubility compared to ethyl or methyl ethers, aligning with trends observed in 2-NA-based substrates .
- Boiling/Melting Points : The allyloxy group may lower melting points relative to dibenzyl ether (a liquid at room temperature) due to reduced symmetry .
Q & A
Q. What are the recommended synthetic routes for [5-(Allyloxy)pentyl]benzyl ether?
- Methodological Answer : The Williamson synthesis is a foundational method for ether preparation, involving alkylation of a benzyl alkoxide with 5-(allyloxy)pentyl halide under basic conditions . Alternative approaches include using 2-benzyloxypyridine as a benzylating agent, which facilitates efficient coupling with alcohols under mild conditions . Microemulsion-mediated synthesis (e.g., using surfactants to stabilize reactive intermediates) may also improve yield and selectivity for allyl ether derivatives .
Q. How can this compound be characterized structurally and analytically?
- Methodological Answer :
- GC/MS : Use polar capillary columns (e.g., Agilent J&W DB-WAX) to resolve ethers, with retention indices calibrated against known standards .
- X-ray crystallography : Single-crystal analysis (e.g., via SHELXL software) confirms bond lengths and angles, particularly for the allyloxy and benzyl ether moieties .
- SMILES/InChI descriptors : Computational tools like CC-DPS generate structural fingerprints (e.g.,
COCc1ccccc1for benzyl methyl ether analogs) to validate connectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields during synthesis?
- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or catalyst choice. For example:
- Catalytic optimization : Frustrated Lewis pairs (FLPs) or organocatalysts (e.g., diarylprolinol silyl ethers) can enhance nucleophilic substitution efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in Williamson synthesis, while micellar media improve allyl group reactivity .
- Kinetic profiling : Monitor intermediates via in-situ NMR or IR to identify rate-limiting steps .
Q. What is the stability of this compound under acidic or nucleophilic conditions?
- Methodological Answer : Benzyl ethers undergo cleavage with HI via SN2 mechanisms, yielding benzyl iodide and phenol derivatives . For this compound:
- Acid sensitivity : Test stability in HCl/THF mixtures; allyloxy groups may undergo sigmatropic rearrangements (e.g., Claisen) at elevated temperatures .
- Nucleophilic attack : Use DFT calculations to predict susceptibility at the ether oxygen or allyl double bond .
Q. How does the allyloxy group influence reactivity in cross-coupling or polymerization?
- Methodological Answer : The allyloxy moiety participates in:
- Oxidation/Reduction : Ozonolysis converts allyl groups to carbonyls, while hydrogenation saturates the double bond for downstream functionalization .
- Polymerization : Radical-initiated copolymerization with styrene or acrylates creates branched architectures; monitor via GPC and DSC .
- Click chemistry : Thiol-ene reactions with mercaptans enable bioconjugation or dendrimer synthesis .
Q. What catalytic strategies improve enantioselective synthesis of benzyl-allyl ether derivatives?
- Methodological Answer :
- Chiral catalysts : Use Jacobsen’s Co-salen complexes or BINOL-derived phosphoric acids for asymmetric alkylation .
- Dynamic kinetic resolution : Combine transition-metal catalysts (e.g., Ru) with enzymes to resolve racemic mixtures .
- Computational screening : Dock substrates into catalyst active sites (e.g., using AutoDock Vina) to predict stereoselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
